Enhanced Cytotoxicity in Cancer Cell Lines (4.2 μM vs. >100 μM)
In direct comparative cytotoxicity assays, 4-Isopropoxy-1H-pyrazole (IC₅₀ = 4.2 μM) demonstrates at least 23.8-fold greater potency than 4-Methoxy-1H-pyrazole (IC₅₀ > 100 μM) and 10.8-fold greater potency than 4-Ethoxy-1H-pyrazole (IC₅₀ = 45.2 μM) . This enhanced activity is attributed to the branched isopropoxy group's improved hydrophobic interactions within target binding pockets, as supported by molecular docking studies [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 4.2 μM |
| Comparator Or Baseline | 4-Methoxy-1H-pyrazole (>100 μM); 4-Ethoxy-1H-pyrazole (45.2 μM) |
| Quantified Difference | ≥23.8× (vs. methoxy); 10.8× (vs. ethoxy) |
| Conditions | Breast cancer, hepatocellular carcinoma, and colorectal carcinoma cell lines |
Why This Matters
For researchers prioritizing anticancer lead potency, the isopropoxy substitution provides a measurable, order-of-magnitude improvement in cytotoxicity relative to smaller alkoxy chains, justifying its selection in SAR optimization.
- [1] El-Sherief, H. A. M. et al. Synthesis, anticancer activity, and molecular docking of new pyrazole derivatives. PMC8277517, 2021. View Source
